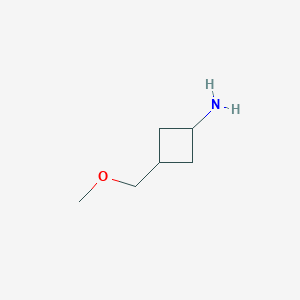

3-(Methoxymethyl)cyclobutan-1-amine

Description

Significance of Cyclobutane-Containing Amine Scaffolds in Modern Organic and Medicinal Chemistry

Cyclobutane (B1203170) rings, once considered mere curiosities due to their inherent ring strain, are now increasingly recognized for their valuable contributions to the properties of small molecules in medicinal chemistry. nih.gov Their unique, puckered three-dimensional structure offers a level of conformational restriction that can be highly advantageous in drug design. nih.gov By limiting the flexibility of a molecule, a cyclobutane scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinities. nih.gov

The incorporation of a cyclobutane ring can improve a range of pharmacological properties. These include enhancing metabolic stability by blocking sites prone to oxidation, directing the orientation of key pharmacophore groups, and increasing the three-dimensionality of a molecule to better fit into the spatial arrangement of target proteins. nih.gov Furthermore, cyclobutane-containing alkaloids, found in both terrestrial and marine organisms, have demonstrated a wide array of biological activities, including antimicrobial, antibacterial, and antitumor effects, highlighting their potential as leads for drug discovery. nih.gov The chemical inertness of the cyclobutane ring, relative to the highly strained cyclopropane (B1198618), makes it a robust scaffold for the construction of complex molecular architectures. nih.gov

Evolution of Research on Substituted Cyclobutanamines as Versatile Building Blocks

The utility of cyclobutane derivatives in synthetic chemistry has expanded significantly with the development of new synthetic methodologies. Historically, the synthesis of substituted cyclobutanes presented challenges, but recent advancements have made these valuable building blocks more accessible for research and development. nih.govrsc.org These improved synthetic methods have been crucial in exploring the potential of substituted cyclobutanamines in various fields.

Research has demonstrated that substituted cyclobutanamines are versatile intermediates in the synthesis of a wide range of compounds. For instance, they have been employed in the development of potent and selective inhibitors of enzymes such as melanin-concentrating hormone 1 (MCHR1), which is relevant in obesity research. nih.gov The strategic incorporation of substituents on the cyclobutane ring allows for the fine-tuning of a molecule's properties to optimize its biological activity and metabolic profile. nih.gov The ability to introduce various functional groups onto the cyclobutane scaffold has made these amines valuable starting materials for creating diverse chemical libraries for high-throughput screening and drug discovery programs. nih.gov

Overview of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307) as a Core Structure for Academic Inquiry

Within the broader class of substituted cyclobutanamines, this compound has emerged as a compound of interest in academic and industrial research. angelpharmatech.comachemblock.com Its structure, featuring a primary amine and a methoxymethyl substituent on a cyclobutane core, provides a unique combination of functional groups that can be exploited in various chemical transformations. The presence of both a nucleophilic amine and a potentially coordinating methoxy (B1213986) group offers multiple avenues for further functionalization and elaboration into more complex molecules.

This compound is recognized as a building block, and its synthesis and potential applications are subjects of ongoing investigation. angelpharmatech.comachemblock.com The specific arrangement of the substituents on the cyclobutane ring, particularly the cis and trans isomers, can have a significant impact on the stereochemical outcome of subsequent reactions and the biological activity of the final products. achemblock.comcalstate.edu As a result, the stereocontrolled synthesis of derivatives of this compound is an area of active research. calstate.edu The availability of this compound allows researchers to explore its incorporation into novel chemical entities with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSCCLNDZCWOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091327-62-5 | |

| Record name | rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3 Methoxymethyl Cyclobutan 1 Amine

Reactivity of the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) ether in 3-(methoxymethyl)cyclobutan-1-amine (B2641307) functions primarily as a stable ether linkage. In synthetic chemistry, the MOM group is widely used as a protecting group for alcohols and, occasionally, amines. adichemistry.comwikipedia.org Its reactivity is well-characterized, being notably stable across a broad pH range (pH 4-12) and resistant to many common nucleophiles, bases, and oxidizing and reducing agents. adichemistry.com

The principal reactivity of the MOM ether is its sensitivity to acidic conditions. adichemistry.com It is an acetal (B89532) and can be cleaved by hydrolysis in the presence of Brønsted or Lewis acids. wikipedia.orgepfl.ch For example, it can be removed by heating in methanol (B129727) with a trace of concentrated hydrochloric acid. adichemistry.com Specialized, mild conditions have also been developed for its removal, such as the use of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl, which can offer chemoselectivity. acs.org This lability under acidic conditions means that reactions performed on this compound under strong acid would likely result in the cleavage of the ether, yielding the corresponding alcohol. Conversely, its stability under neutral, basic, and many reductive/oxidative conditions allows for selective transformations at the amine or cyclobutane (B1203170) functionalities without disturbing the ether. adichemistry.com

Enzymatic Functionalization of Cyclobutylamine (B51885) Derivatives

The selective functionalization of aliphatic rings like cyclobutane is a significant challenge in synthetic chemistry. Biocatalysis, particularly through the use of engineered enzymes, has emerged as a powerful strategy to achieve high levels of selectivity in these transformations.

Regio- and Stereoselective C-H Hydroxylation by Engineered P450 Enzymes

The direct activation of inert carbon-hydrogen (C-H) bonds is a highly sought-after transformation for streamlining the synthesis of complex molecules. nih.gov Cytochrome P450 enzymes, a versatile family of heme-containing monooxygenases, are nature's primary catalysts for such C-H functionalization reactions. nih.govchemistryviews.org While wild-type P450s often exhibit low efficiency and specificity for non-natural substrates, protein engineering has unlocked their potential for synthetic applications. mdpi.comnih.gov

Recent research has demonstrated the remarkable capability of engineered cytochrome P450BM3 (P450BM3) enzymes to perform selective C-H hydroxylation on cyclobutylamine derivatives. nih.govnih.gov These enzymatic oxidations can proceed with exceptional regioselectivity and stereoselectivity, providing valuable bifunctional intermediates for medicinal chemistry and drug discovery. nih.govnih.gov The ability to use a panel of engineered enzymes as "off-the-shelf" reagents allows for the divergent synthesis of various hydroxylated products from a single starting material, offering significant efficiency gains over traditional multi-step synthetic routes. nih.govacs.org

In a key study, a library of P450BM3 variants, evolved from parent mutants, was screened for its ability to hydroxylate N-protected cyclobutylamine substrates. nih.gov The wild-type P450BM3 enzyme showed no activity, underscoring the necessity of engineering for this transformation. nih.gov However, numerous variants were able to convert the substrates into all four possible mono-hydroxylated isomers (trans-2-hydroxy, trans-3-hydroxy, cis-2-hydroxy, and cis-3-hydroxy). nih.gov

The selectivity of the hydroxylation was highly dependent on the specific enzyme variant used. For instance, in the hydroxylation of N-Boc-cyclobutylamine, most variants predominantly produced the trans-2 and trans-3 hydroxylated products. nih.gov However, specific variants were identified that could favor each of the different isomers, highlighting the tunability of the enzyme's active site through mutation. nih.govacs.org This combination of substrate and enzyme engineering provides a robust platform for the controlled elaboration and diversification of small molecules containing the cyclobutane motif. nih.govnih.gov

The research findings showcase that a focused subset of an existing P450BM3 library, sometimes combined with minor modifications to the substrate, can achieve strategic and valuable C-H hydroxylation, yielding chiral products with high value. acs.org This biocatalytic approach represents a groundbreaking advance for accessing sp3-rich, three-dimensional molecular architectures that are increasingly important in modern drug development. researchgate.net

Interactive Data Table: Regioselective Hydroxylation of N-Boc-Cyclobutylamine by Engineered P450BM3 Variants

The table below summarizes the performance of select engineered P450BM3 variants in the hydroxylation of N-(tert-butoxycarbonyl)cyclobutylamine, demonstrating the product selectivity and conversion rates achieved.

Advanced Spectroscopic and Computational Analysis of 3 Methoxymethyl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclobutane (B1203170) ring, the methoxymethyl group, and the amine group.

Amine Protons (N-H): A broad signal is expected in the range of 0.5-5.0 ppm, the exact position and broadness of which depends on solvent, concentration, and hydrogen bonding. libretexts.org This signal would disappear upon the addition of D₂O, confirming the presence of exchangeable amine protons. libretexts.org

Cyclobutane Protons: The protons on the cyclobutane ring will appear as complex multiplets. The proton on the carbon bearing the amine group (C1-H) is expected to be downfield, typically around 2.3-3.0 ppm, due to the deshielding effect of the nitrogen atom. libretexts.org The protons on the carbon with the methoxymethyl substituent (C3-H) will also be shifted downfield. The remaining methylene (B1212753) protons on the ring (C2-H₂ and C4-H₂) would likely appear as multiplets further upfield, similar to those in cyclobutane itself (around 1.96 ppm). docbrown.info

Methoxymethyl Protons: The methylene protons of the -CH₂O- group are expected to appear as a singlet or a closely coupled multiplet, while the methyl protons of the -OCH₃ group will present as a sharp singlet, typically around 3.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Cyclobutane Carbons: The carbon atom attached to the amine group (C1) is expected to be in the 30-60 ppm range. libretexts.orgwisc.edu The carbon attached to the methoxymethyl group (C3) will also be in a similar region, influenced by the ether oxygen. The methylene carbons (C2 and C4) of the cyclobutane ring would appear at higher field (further upfield).

Methoxymethyl Carbons: The carbon of the ether's methylene group (-CH₂O-) is expected to be in the 60-80 ppm range, while the methyl carbon (-OCH₃) would likely be found around 50-60 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH₂ | 0.5 - 5.0 (broad) | N/A |

| CH-NH₂ | ~2.3 - 3.0 | ~30 - 60 |

| Ring -CH₂- | ~1.7 - 2.5 | ~20 - 40 |

| CH-CH₂OCH₃ | ~2.0 - 2.8 | ~30 - 50 |

| -CH₂-O- | ~3.4 | ~60 - 80 |

| -OCH₃ | ~3.3 | ~50 - 60 |

Two-Dimensional NMR Techniques (e.g., HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable.

A correlation between the protons of the methoxy (B1213986) group (-OCH₃) and the carbon of the adjacent methylene group (-CH₂O-).

Correlations between the methylene protons (-CH₂O-) and both the methoxy carbon (-OCH₃) and the C3 carbon of the cyclobutane ring.

Correlations between the C1 proton (adjacent to the amine) and the neighboring C2 and C4 carbons of the ring.

Correlations between the C3 proton and the C2, C4, and the methylene carbon of the methoxymethyl group.

These correlations provide a skeletal map of the molecule, confirming the attachment of the methoxymethyl group to the C3 position of the cyclobutane ring and the amine group to the C1 position. nih.gov

NMR Studies of Reaction Mechanisms and Intermediates

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and identifying transient intermediates. nih.gov In the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307), for example, if it were prepared via the reductive amination of 3-(methoxymethyl)cyclobutan-1-one, NMR could track the reaction's progress.

The reaction could be monitored by observing the disappearance of the signal corresponding to the keto-carbonyl carbon in the ¹³C NMR spectrum of the starting material and the concurrent appearance of the C-N signal of the amine product. pressbooks.pub Similarly, in the ¹H NMR spectrum, the appearance of the signals for the C1-H proton and the amine protons would indicate the formation of the product. researchgate.net By acquiring spectra at various time intervals, kinetic data can be obtained, providing insights into the reaction mechanism and helping to optimize reaction conditions. acs.org

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. nih.gov

For this compound, the molecular formula is C₆H₁₃NO. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

Calculated Exact Masses for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₆H₁₃NO | 115.0997 |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1075 |

Observing a peak at m/z 116.1075 in the positive-ion HRMS spectrum would provide strong evidence for the presence of a compound with the elemental formula C₆H₁₄NO⁺, thus confirming the identity of the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and ether functional groups.

N-H Stretching: As a primary amine, it is expected to show two distinct, sharp to medium bands in the region of 3500-3300 cm⁻¹. pressbooks.puborgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane ring and methoxymethyl group would appear just below 3000 cm⁻¹.

N-H Bending: A bending (scissoring) vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-O Stretching: A strong, characteristic absorption for the C-O-C stretch of the ether group is expected in the 1150-1085 cm⁻¹ range. wpmucdn.com

C-N Stretching: The aliphatic C-N stretching vibration usually appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 (two bands) | Medium |

| C-H Stretch | Aliphatic | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium |

| C-O Stretch | Ether | 1150 - 1085 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation. For a chiral molecule like this compound, which contains stereocenters, single-crystal X-ray diffraction (XRD) is the most reliable technique to unambiguously establish the spatial arrangement of its atoms. thieme-connect.desoton.ac.uk The process requires a good quality single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous scattering. thieme-connect.de This effect is more pronounced when heavier atoms are present in the structure. thieme-connect.desoton.ac.uk For organic compounds consisting primarily of light atoms like carbon, nitrogen, and oxygen, achieving a reliable determination of the absolute configuration can be more challenging but is often feasible with modern diffractometers and computational refinement techniques. thieme-connect.deresearchgate.net The resulting crystallographic data not only confirms the connectivity of the atoms but also provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In the case of this compound, X-ray analysis would definitively establish the cis or trans relationship between the amine and methoxymethyl substituents and the absolute configuration (R or S) at the chiral centers.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing a deeper understanding of the structural and electronic properties of this compound. aun.edu.eg

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods, are employed to investigate the electronic structure of this compound. aun.edu.eg These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites for nucleophilic attack.

Furthermore, these calculations can elucidate the relative stabilities of different isomers and conformations. aun.edu.eg By computing the energies of various possible arrangements of the atoms, the most stable, low-energy conformations can be identified. This information is vital for understanding how the molecule might interact with biological targets or other chemical species.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. Two of the most important descriptors for predicting a compound's pharmacokinetic properties are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP). peter-ertl.com

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. peter-ertl.comwikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. peter-ertl.comwikipedia.org Molecules with a lower TPSA generally exhibit better membrane permeability. wikipedia.org The TPSA for this compound can be calculated based on fragment contributions, a method that is significantly faster than calculating the 3D polar surface area and has shown a high correlation with it. peter-ertl.comnanx.me

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This descriptor is critical for predicting how a compound will distribute itself between aqueous and lipid environments in the body.

The predicted values for these descriptors for this compound are presented in the table below. These values are crucial in the early stages of drug discovery to assess the molecule's potential for oral bioavailability and its ability to cross biological barriers like the blood-brain barrier. uniroma1.it

| Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Indicates good potential for cell membrane permeation. wikipedia.org |

| XlogP3 | 0.5 | Suggests a relatively balanced solubility between lipid and aqueous phases. |

Table 1: Predicted Molecular Descriptors for this compound.

Conformational Analysis of Cyclobutane Ring Systems

The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to relieve torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.org This puckering results in bond angles that are less strained than in cyclopropane (B1198618) but still deviate from the ideal tetrahedral angle of 109.5°. dalalinstitute.comlibretexts.org The two common non-planar conformations for a cyclobutane ring are the "envelope" and "half-chair" forms. youtube.com

For a substituted cyclobutane like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. The relative energies of these different conformations determine the most stable arrangement. Computational conformational analysis can be used to explore the potential energy surface of the molecule, identifying the global and local energy minima corresponding to stable conformations. This analysis is essential for understanding how the molecule presents its functional groups for interaction with other molecules, which is a key determinant of its biological activity and chemical reactivity. The puckered nature of the cyclobutane ring in this compound influences the spatial relationship between the amine and methoxymethyl groups, which can have a significant impact on its properties.

Applications of 3 Methoxymethyl Cyclobutan 1 Amine in Synthetic and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The distinct architecture of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307) provides a robust foundation for the synthesis of intricate molecular structures. Its utility stems from the rigid cyclobutane (B1203170) core and the presence of two distinct functional groups that can be selectively modified.

In medicinal chemistry, controlling the conformation of a molecule is crucial for optimizing its interaction with a biological target. Flexible molecules can adopt numerous shapes, which can lead to an entropic penalty upon binding to a receptor. nih.gov The 1,3-disubstituted cyclobutane ring of this compound serves as a conformationally restricted scaffold. researchgate.net Its puckered, three-dimensional nature provides a rigid framework that limits the number of possible conformations, effectively replacing more flexible linkers like ethyl or propyl chains. nih.gov This structural rigidity helps to pre-organize the pharmacophoric groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for the target protein. nih.govresearchgate.net The use of such saturated, non-planar scaffolds is a key strategy in modern drug design to move away from flat, aromatic structures and better complement the complex three-dimensional surfaces of target proteins. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying new lead compounds. This approach uses small, low-complexity molecules, or "fragments," for screening against biological targets. nih.govnih.gov There is a growing need for unique, three-dimensional (3D) fragments to explore new chemical space beyond traditional flat aromatic compounds. nih.govnih.gov

The cyclobutane moiety is recognized as an attractive but underrepresented 3D scaffold in FBDD. nih.govnih.gov this compound is an exemplary member of this class. Its properties align well with the "Rule of Three" (RO3), a common guideline for selecting fragments, which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a low number of rotatable bonds. nih.govmedchemexpress.com Synthetic strategies have been developed to create libraries of diverse 3D cyclobutane fragments, often starting from a key intermediate like a 3-azido-cyclobutanone, which can be readily converted into amines, amides, and sulfonamides. nih.govnih.govvu.nl The inclusion of fragments like this compound in screening libraries enhances their structural and shape diversity, increasing the probability of identifying high-quality hits for novel and complex biological targets. nih.govvu.nl

Table 1: Physicochemical Properties of a Representative 3D Cyclobutane Fragment Library This table summarizes typical calculated properties for a library of 3D cyclobutane fragments, demonstrating their suitability for FBDD.

| Property | Typical Value Range | FBDD "Rule of Three" Guideline |

| Molecular Weight (MW) | 150 - 250 g/mol | ≤ 300 |

| cLogP | 0.5 - 2.5 | ≤ 3 |

| Hydrogen Bond Donors (HBD) | 1 - 2 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 2 - 4 | ≤ 3 |

| Rotatable Bonds | 2 - 5 | ≤ 3 |

| Fraction of sp³ carbons (Fsp³) | > 0.5 | High 3D character desired |

Data adapted from principles discussed in FBDD literature. nih.govnih.govmedchemexpress.com

A building block's value is ultimately measured by its ability to serve as a precursor for more complex, high-value molecules such as advanced pharmaceutical intermediates and lead compounds. sumitomo-chem.co.jp this compound is well-equipped for this role due to its bifunctional nature. The primary amine and the methoxymethyl ether group offer two distinct points for chemical elaboration.

The primary amine is a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for the introduction of diverse substituents. The methoxymethyl group, while more stable, can also be modified, for instance, through ether cleavage to reveal a hydroxymethyl group, which can then be further functionalized. This orthogonality allows for a stepwise and controlled synthesis, building molecular complexity towards a desired target. This makes the compound a valuable starting material for the synthesis of novel drug candidates. sumitomo-chem.co.jp

Development of Pharmacological Probes and Bioisosteres

The unique structural and electronic properties of this compound make it a useful tool for developing pharmacological probes to investigate biological systems and for designing bioisosteres to optimize drug properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov The scaffold of this compound is ideally suited for systematic SAR exploration. It possesses two distinct vectors for modification: the amine at the C1 position and the methoxymethyl group at the C3 position.

By systematically altering these functional groups, chemists can probe the specific interactions between a molecule and its target. For example, a library of analogs can be generated from the parent amine to explore the impact of different substituents on potency and selectivity. mdpi.com The creation of diverse libraries containing secondary amines, amides, and sulfonamides from a common cyclobutane precursor is a practical application of this principle. nih.govvu.nl

Table 2: Potential Modifications of this compound for SAR Studies This table illustrates how the functional groups of the title compound can be systematically modified to generate analogs for SAR exploration.

| Modification Site | Reaction Type | Example Resulting Group | Purpose of Modification |

| C1-Amine | N-Acylation | -NH-C(O)-R | Introduce amide, explore H-bond acceptor interactions. |

| N-Sulfonylation | -NH-SO₂-R | Introduce sulfonamide, alter electronics and H-bond properties. | |

| N-Alkylation | -NH-R' | Introduce secondary amine, modulate basicity and lipophilicity. | |

| C3-Methoxymethyl | O-Demethylation | -CH₂-OH | Unmask a primary alcohol for further functionalization. |

| Ether Homologation | -CH₂-O-R'' | Modify steric bulk and lipophilicity in the C3 region. |

The cyclobutane ring is increasingly recognized as a valuable bioisostere, a chemical substituent that can replace another group in a lead compound without losing biological activity, and often with improved properties. nih.govu-tokyo.ac.jpnih.gov The 3D, sp³-rich nature of the cyclobutane scaffold in this compound makes it an excellent bioisosteric replacement for planar aromatic rings (like a 1,3-disubstituted benzene) or conformationally flexible alkyl chains. nih.govtcichemicals.com This "escape from flatland" can lead to significant improvements in a drug candidate's profile, such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property. nih.govresearchgate.net

Furthermore, natural and synthetic compounds containing the cyclobutane motif have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netopenmedicinalchemistryjournal.com For instance, screening of a library of cyclobutenone derivatives, which are synthetic precursors to cyclobutane amines, identified novel covalent inhibitors of MurA, an essential bacterial enzyme, highlighting the potential for antibacterial drug discovery. vu.nl The incorporation of the this compound scaffold into new chemical entities thus offers a promising strategy for discovering compounds with novel or improved therapeutic activities. openmedicinalchemistryjournal.commdpi.com

Table 3: Comparison of Cyclobutane and Benzene (B151609) as Bioisosteres

| Property | 1,3-Disubstituted Cyclobutane | 1,3-Disubstituted Benzene | Advantage of Cyclobutane |

| Geometry | Non-planar, puckered, 3D | Planar, 2D | Provides 3D vectors for substitution, better fit for many protein pockets. |

| sp³ Character | High | Low (all sp²) | Often improves solubility and reduces metabolic liability. |

| Flexibility | Rigid scaffold | Rigid scaffold | Provides conformational restriction similar to an aromatic ring. |

| Lipophilicity | Generally lower | Generally higher | Can be tuned to improve pharmacokinetic properties. |

This table contrasts the properties of a cyclobutane ring with a benzene ring, illustrating its utility as a non-aromatic 3D bioisostere. nih.govtcichemicals.com

High-Throughput Synthesis and Compound Library Generation

The strategic incorporation of unique and structurally diverse building blocks is a cornerstone of modern medicinal chemistry, particularly in the realms of high-throughput synthesis (HTS) and the generation of compound libraries. The compound this compound, with its distinct combination of a reactive primary amine and a conformationally constrained cyclobutane scaffold, presents as a valuable synthon for these applications. Its utility is rooted in the reliable reactivity of the amine functionality and the desirable physicochemical properties imparted by the substituted cyclobutane ring.

In the context of high-throughput synthesis, the primary amine group of this compound serves as a versatile handle for a multitude of chemical transformations that are amenable to parallel synthesis formats. These reactions are often selected for their high efficiency, broad substrate scope, and compatibility with automated liquid handling systems. The most prevalent of these is amide bond formation, a cornerstone of medicinal chemistry for constructing peptidomimetics and other complex molecules. tohoku.ac.jpacs.org The primary amine of this compound can be readily acylated with a diverse array of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate large libraries of amides and sulfonamides.

Another key reaction class is reductive amination. dp.tech This allows for the coupling of the primary amine with a wide range of aldehydes and ketones, leading to the formation of secondary amines. This transformation is highly valuable for rapidly increasing molecular complexity and exploring new chemical space. The operational simplicity and high conversion rates of modern reductive amination protocols make them well-suited for HTS campaigns. dp.tech

The cyclobutane moiety of this compound plays a crucial role in conferring desirable properties upon the resulting library members. The introduction of a cyclobutane ring can enforce a more rigid conformation on a molecule compared to a flexible aliphatic chain. nih.govvilniustech.lt This conformational restriction can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. Furthermore, the three-dimensional nature of the cyclobutane ring can enhance aqueous solubility and metabolic stability while reducing planarity, all of which are important considerations in drug design. nih.govru.nl

The generation of compound libraries, including the increasingly powerful DNA-encoded libraries (DELs), heavily relies on the availability of diverse and reactive building blocks. nih.govacs.org Primary amines are a favored functional group in DEL synthesis due to their reliable reactivity in aqueous-organic solvent mixtures typically used for on-DNA reactions. nih.govacs.org The amine group of this compound can be readily incorporated into a DEL synthesis workflow, allowing for the creation of libraries containing many thousands to billions of unique compounds, each tagged with a unique DNA barcode for subsequent affinity-based selection against a protein target.

The table below illustrates the potential application of this compound in generating a hypothetical compound library through common high-throughput synthesis reactions.

| Reaction Type | Reactant Class | Resulting Linkage | Scaffold Diversity |

| Acylation | Carboxylic Acids | Amide | Diverse R-groups on the acyl chain |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Varied aryl and alkyl sulfonyl groups |

| Reductive Amination | Aldehydes/Ketones | Secondary Amine | Introduction of a wide range of substituted alkyl and aryl groups |

| Urea Formation | Isocyanates | Urea | Symmetrical and unsymmetrical ureas |

| Thiourea Formation | Isothiocyanates | Thiourea | Symmetrical and unsymmetrical thioureas |

This strategic use of this compound in HTS and library generation allows for the systematic exploration of chemical space around a privileged, three-dimensional scaffold, thereby increasing the probability of identifying novel hit compounds in drug discovery programs.

Future Prospects and Interdisciplinary Research Directions

Innovations in Green Chemistry and Sustainable Synthetic Routes for Cyclobutane (B1203170) Amines

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methods. chemistryjournals.net For cyclobutane amines, this translates to a move away from hazardous reagents and toxic solvents towards greener alternatives. chemistryjournals.net Key strategies include:

Alternative Solvents: The use of water, ionic liquids, and supercritical fluids is being explored to replace traditional volatile organic solvents. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: Enzymes and other biocatalysts are being employed to carry out reactions with high selectivity and under mild conditions, reducing energy consumption and waste. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, efficiency, and scalability. chemistryjournals.net

One notable green approach involves the one-step synthesis of cyclobutylamine (B51885) from cyclobutanecarboxylic acid, which offers a higher yield and avoids the multi-step process of the Hofmann rearrangement. orgsyn.org Additionally, sustainable methods for synthesizing related heterocyclic compounds, which can be analogous to the synthesis of functionalized cyclobutane amines, are being developed using aqueous micellar conditions and vitamin B1 as a catalyst under solvent-free conditions. researchgate.net The synthesis of cyclic oxyterpenes from ß-pinene using natural or biosourced catalysts further illustrates the potential of green chemistry in creating valuable cyclic compounds. mdpi.comresearchgate.net

Advanced Catalysis for Highly Selective Functionalization

The selective functionalization of the cyclobutane ring is a significant challenge due to the similar reactivity of its C-H bonds. nih.gov However, recent breakthroughs in catalysis are enabling chemists to target specific positions on the ring with unprecedented precision.

Rhodium and palladium catalysts have proven to be particularly effective in this regard. nih.govanr.fr By carefully selecting the catalyst and directing group, it is possible to achieve regio- and stereoselective functionalization at the C3 and/or C4 positions of the cyclobutane core. anr.fr For instance, rhodium-catalyzed C-H insertion reactions allow for the creation of chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones can produce a variety of structurally diverse products. organic-chemistry.org

Iridium-catalyzed C-H silylation has also emerged as a powerful tool for the diastereospecific functionalization of cyclobutanes. rsc.orgresearchgate.net These advanced catalytic methods are not only expanding the chemical space of accessible cyclobutane derivatives but are also finding applications in the synthesis of complex natural products. rsc.orgrsc.org

Table 1: Catalytic Systems for Cyclobutane Functionalization

| Catalyst System | Type of Functionalization | Key Advantages |

|---|---|---|

| Rhodium(II) Catalysts | C-H Insertion | Access to chiral 1,1- and cis-1,3-disubstituted cyclobutanes. nih.gov |

| Palladium Catalysts | C-H Arylation, Cross-Coupling | High efficiency and diastereoselectivity in sp3 C-H functionalization. anr.fracs.org |

| Iridium Catalysts | C-H Silylation | Diastereospecific installation of contiguous stereogenic centers. rsc.orgresearchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design of new molecules and the prediction of reaction outcomes. mdpi.comnih.gov For a complex scaffold like cyclobutane, these computational tools are invaluable for navigating the vast chemical space and identifying promising synthetic routes. mit.edu

ML models can be trained on large datasets of known reactions to predict the products of new reactions with high accuracy. nih.govarxiv.org This predictive power allows chemists to screen potential reactions in silico, saving time and resources in the lab. nih.gov For instance, deep reinforcement learning is being used for de novo drug design, and other models can predict various molecular properties. bigchem.eu

Table 2: Applications of AI/ML in Cyclobutane Chemistry

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major product and potential byproducts of a reaction. nih.govarxiv.org | Reduces the number of failed experiments and accelerates optimization. |

| Retrosynthetic Planning | Identifying viable synthetic routes to a target molecule. mdpi.com | Facilitates the synthesis of novel and complex cyclobutane derivatives. |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. mit.edubigchem.eu | Enables the discovery of new cyclobutane-based drugs and materials. |

Expansion into Novel Material Science Applications

The unique structural and electronic properties of the cyclobutane ring make it an attractive building block for advanced materials. lifechemicals.com The introduction of cyclobutane moieties into polymers can significantly influence their physical and chemical properties.

For example, cyclobutane derivatives are being used to create stress-responsive polymers. lifechemicals.com The strain of the four-membered ring can be released under mechanical stress, leading to changes in the material's properties. This has potential applications in areas such as self-healing materials and sensors.

Furthermore, the rigid and well-defined geometry of the cyclobutane ring can be exploited to create polymers with specific architectures. nih.gov Solution-state intermolecular [2+2] photocycloadditions are a promising method for preparing cyclobutane polymers with diverse structures and functionalities. nih.gov As our ability to control the synthesis and functionalization of cyclobutanes improves, we can expect to see their increasing use in the development of novel materials with tailored properties for a wide range of applications. nih.gov

Q & A

Q. Basic

- Quantitative NMR (qNMR) : Measures purity (>97% achievable) by integrating proton signals against an internal standard (e.g., dimethyl sulfone) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ observed at m/z 214.1806 for a derivative) .

- HPLC-UV/ELSD : Detects impurities using C18 columns with gradients of acetonitrile/water + 0.1% TFA .

How do computational methods aid in predicting the stability and reactivity of this compound?

Q. Advanced

- DFT Calculations : Predict thermodynamic stability of stereoisomers (e.g., cis isomers often 2–3 kcal/mol more stable than trans due to reduced ring strain) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers, critical for bioavailability studies .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest optimal routes by analyzing reaction databases, reducing trial-and-error synthesis .

What strategies mitigate hygroscopicity and degradation during storage?

Q. Basic

- Salt Formation : Convert the free amine to a hydrochloride salt, improving stability (e.g., EN300-378861) .

- Storage Conditions : Use desiccated environments (argon atmosphere) at –20°C in amber vials to prevent oxidation .

- Lyophilization : For long-term storage, lyophilize aqueous solutions to a powder, reducing hydrolysis .

How can researchers resolve contradictions in reported reaction yields for similar cyclobutane amines?

Advanced

Discrepancies often arise from:

- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd/C vs. Raney Ni) impact reduction steps (yields vary by 10–15%) .

- Workup Protocols : Acidic extraction (HCl vs. H₂SO₄) alters salt solubility and recovery .

Resolution : Replicate conditions with rigorous control of solvent purity, catalyst loading, and inert atmospheres .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Advanced

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Cellular Uptake Studies : Use radiolabeled (³H) analogs in HEK293 or HepG2 cells to assess membrane permeability .

- SAR Profiling : Compare with analogs (e.g., 3-(Trifluoromethyl)cyclobutan-1-amine) to identify critical substituents .

How does substitution on the cyclobutane ring influence structure-activity relationships (SAR)?

Q. Advanced

- Methoxymethyl Group : Enhances solubility but may reduce target binding affinity due to steric bulk (logP decreases by ~0.5 vs. methyl analogs) .

- Fluorine Substituents : Improve metabolic stability (e.g., 3,3-difluoro derivatives show 2× longer half-life in liver microsomes) .

- Amino Group Positioning : Cis configurations often exhibit higher potency in enzyme inhibition (e.g., IC₅₀ values 10–100 nM vs. trans >1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.